Acute Subcutaneous Toxicity (LD₅₀) in Mice: Para-Analog vs. Neostigmine (Meta-Analog) Head-to-Head Comparison
In a direct head-to-head comparison reported by Stevens and Beutel (1941), the para-analog of neostigmine — (4-trimethylammonio)phenyl dimethylcarbamate iodide, which is the target compound CAS 63981-68-0 — exhibited a subcutaneous LD₅₀ of 120 mg/kg in mice. By contrast, neostigmine (the meta-analog) exhibited a subcutaneous LD₅₀ of 0.45 mg/kg in the same assay system [1]. This represents a 267-fold reduction in acute toxicity for the para-positional isomer.
| Evidence Dimension | Acute subcutaneous LD₅₀ in mice |
|---|---|
| Target Compound Data | 120 mg/kg |
| Comparator Or Baseline | Neostigmine (meta-analog): 0.45 mg/kg |
| Quantified Difference | 267-fold higher LD₅₀ (lower toxicity) |
| Conditions | Subcutaneous injection in mice; Stevens & Beutel 1941 |
Why This Matters
This large toxicity differential makes the para-analog unsuitable as a clinical replacement for neostigmine but uniquely valuable as a low-toxicity research probe for studying AChE inhibition mechanisms without the confounding risk of acute cholinergic crisis at typical experimental doses.
- [1] Stevens, J. R.; Beutel, R. H. Physostigmine Substitutes. Journal of the American Chemical Society 1941, 63 (1), 308–311. doi:10.1021/ja01846a078. View Source
